4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
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Description
4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.263. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organoboron reagents in its mechanism of action .
Mode of Action
The mode of action of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in carbon–carbon bond formation , which is a fundamental process in organic synthesis and is involved in the construction of many complex natural products, pharmaceuticals, and materials .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Action Environment
The action of this compound, as part of the Suzuki–Miyaura cross-coupling reaction, is influenced by several environmental factors. These include the presence of a transition metal catalyst (typically palladium), the type of organoboron reagent used, and the reaction conditions . The success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
This suggests that it may interact with enzymes, proteins, and other biomolecules that are involved in hydrogenation reactions .
Cellular Effects
Its structural similarity to other pyridine derivatives suggests it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that it interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-9-16-14-12(13)6-8-15-14/h1-9H,10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMXYXIFHGFSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CNC3=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738406 |
Source
|
Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260761-21-4 |
Source
|
Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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